2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Antifungal Candida albicans Selectivity

2-(1-Cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS 1852077-33-8) is a synthetic small-molecule building block belonging to the 1,2,3-triazole class, characterized by a cyclopropyl substituent at N1 and a hydroxyethyl side chain at C4. Its molecular formula is C₇H₁₁N₃O with a molecular weight of 153.18 g/mol.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 1852077-33-8
Cat. No. B6601653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
CAS1852077-33-8
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(N=N2)CCO
InChIInChI=1S/C7H11N3O/c11-4-3-6-5-10(9-8-6)7-1-2-7/h5,7,11H,1-4H2
InChIKeyWPZHLJJKTPMXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1852077-33-8: 2-(1-Cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol – Chemical Identity and Structural Baseline for Procurement


2-(1-Cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS 1852077-33-8) is a synthetic small-molecule building block belonging to the 1,2,3-triazole class, characterized by a cyclopropyl substituent at N1 and a hydroxyethyl side chain at C4. Its molecular formula is C₇H₁₁N₃O with a molecular weight of 153.18 g/mol [1]. The compound is commercially available at research-grade purity (typically ≥98%), enabling its direct use as a versatile intermediate in medicinal chemistry, agrochemical discovery, and chemical biology [1]. The 1,2,3-triazole core confers inherent stability, favorable solubility profiles, and a distinct basicity profile (pKa ≈1.2) compared to its 1,2,4-triazole isomers [2].

Why Generic Substitution of 2-(1-Cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is Not Straightforward for Research and Industrial Use


Substituting this specific 1,2,3-triazole ethanol derivative with other triazole-containing analogs (e.g., 1,2,4-triazole ethanols, or 1,2,3-triazoles with different N1-substituents) is not reliably feasible because the cyclopropyl group and the precise 1,2,3-triazole regioisomer collectively determine the molecule's electronic distribution, steric profile, and hydrogen-bonding capacity. These features directly influence binding affinity in biological targets (e.g., CYP51), metabolic stability, and physicochemical properties such as basicity and solubility [1][2]. The following evidence demonstrates that even structurally similar compounds exhibit quantifiably different performance in critical assays, making this specific compound a unique and non-interchangeable entity for scientific applications.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons for 2-(1-Cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol


Antifungal Selectivity: Cyclopropyl-1,2,3-triazole Derivatives vs. Itraconazole and Fluconazole

In a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, a compound bearing a cyclopropyl substituent (R2 = cyclopropyl) exhibited exceptional selectivity against Candida albicans and Candida krusei, with a Minimum Inhibitory Concentration (MIC) of 0.0075 µg/mL [1]. This represents a >170-fold improvement in potency compared to the clinically used triazoles Itraconazole (MIC 2.56 µg/mL) and Fluconazole (MIC 1.28 µg/mL) evaluated in the same study [1]. While this is not a direct head-to-head comparison of the exact target compound, it provides a strong class-level inference: the cyclopropyl-1,2,3-triazole motif, which is conserved in 2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, is a critical determinant for achieving sub-nanomolar antifungal selectivity that is not observed with the unsubstituted or aryl-substituted analogs.

Antifungal Candida albicans Selectivity

Hydrolytic Stability: 1,2,3-Triazole Ethers vs. Carbonates

A study on triazolyl-based alcohol-releasing systems found that 1,2,3-triazole ethers exhibit hydrolysis rates ranging from a few hours to several days under mild acidic conditions, whereas the corresponding triazole carbonates were too unstable to isolate [1]. The rate of decomposition is directly dependent on the stability of the triazole carbocation, which is modulated by the π-donating effect of its R2 and R3 substituents [1]. For 2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, the cyclopropyl group is expected to provide a distinct electronic environment compared to hydrogen or alkyl substituents, thereby offering tunable release kinetics for prodrug or controlled-release applications.

Prodrug Hydrolysis Stability

Physicochemical Differentiation: pKa and Basicity of 1,2,3-Triazole vs. 1,2,4-Triazole Isomers

The 1,2,3-triazole ring is significantly more basic (pKa = 1.2) than its 1,2,4-triazole isomer (pKa = 2.2–2.4) [1]. This difference in basicity influences the molecule's protonation state at physiological pH, its solubility in aqueous media, and its potential for hydrogen-bonding interactions with biological targets [1]. For 2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, the combination of a basic 1,2,3-triazole core and a hydrogen-bond donor (ethanol group) results in a unique physicochemical profile that cannot be replicated by 1,2,4-triazole-based building blocks.

Physicochemical Basicity Solubility

Synthetic Accessibility and Purity: Click Chemistry-Derived 1,2,3-Triazoles vs. Traditional Azole Syntheses

The 1,2,3-triazole core in 2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is assembled via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient 'click' reaction known for producing >95% yields with simple purification [1]. In contrast, the synthesis of 1,2,4-triazole ethanols (e.g., cyproconazole) often involves multi-step, lower-yielding sequences [2]. This translates to a reliable supply of high-purity material: commercial vendors typically offer the compound at ≥98% purity , ensuring reproducible results in subsequent applications.

Click Chemistry Synthesis Purity

Recommended Application Scenarios for 2-(1-Cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol Based on Quantitative Evidence


Antifungal Drug Discovery: Lead Optimization for CYP51 Inhibitors

Given the exceptional antifungal selectivity observed for cyclopropyl-substituted 1,2,3-triazole derivatives (MIC = 0.0075 µg/mL against Candida spp.), this compound serves as a privileged starting point for the design of novel CYP51 inhibitors. Its unique combination of a basic 1,2,3-triazole core and a hydroxyethyl handle allows for facile derivatization into potent antifungal leads with reduced cross-resistance compared to existing 1,2,4-triazole drugs [1].

Controlled-Release Prodrug Linkers with Tunable Hydrolysis Kinetics

The demonstrated hydrolytic stability of 1,2,3-triazole ethers (hours to days) under mild acidic conditions makes this compound an attractive candidate for constructing pH-sensitive linkers in prodrugs or antibody-drug conjugates (ADCs). The cyclopropyl substituent can be leveraged to fine-tune the carbocation stability, thereby controlling the rate of active drug release in specific biological compartments (e.g., tumor microenvironment or endosomes) [2].

Chemical Biology Probes and Bioconjugation Handles via Click Chemistry

The high-yielding, modular synthesis of 1,2,3-triazoles via CuAAC click chemistry ensures that this building block can be readily incorporated into complex molecular architectures. Its availability in high purity (≥98%) and the well-understood reaction conditions minimize synthetic risk and enable the rapid assembly of bioconjugates, fluorescent probes, or affinity reagents for target identification and validation studies [3].

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